molecular formula C22H21BrN6O3S B2965209 1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE CAS No. 895649-07-7

1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE

Cat. No.: B2965209
CAS No.: 895649-07-7
M. Wt: 529.41
InChI Key: ALPBOUKITXBOCV-UHFFFAOYSA-N
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Description

1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazoloquinazoline moiety in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core, followed by the introduction of the bromobenzenesulfonyl group and the pyrrolidin-2-one moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromobenzenesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The triazoloquinazoline moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

    1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with a piperidine-4-carboxamide moiety instead of pyrrolidin-2-one.

    1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)-4-(4-FLUOROPHENYL)PIPERAZINE: This compound contains a piperazine ring with a fluorophenyl group, providing different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[3-[[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN6O3S/c23-15-8-10-16(11-9-15)33(31,32)22-21-25-20(24-12-4-14-28-13-3-7-19(28)30)17-5-1-2-6-18(17)29(21)27-26-22/h1-2,5-6,8-11H,3-4,7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPBOUKITXBOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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